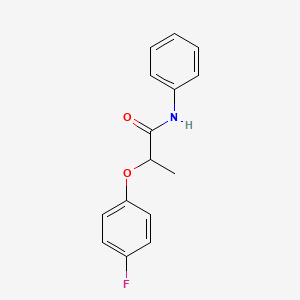

2-(4-fluorophenoxy)-N-phenylpropanamide

描述

属性

IUPAC Name |

2-(4-fluorophenoxy)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-11(19-14-9-7-12(16)8-10-14)15(18)17-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBGAZFSJXXXFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Receptor Target Deconvolution for 2-(4-fluorophenoxy)-N-phenylpropanamide

Introduction: The Challenge of the Unknown

In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical and often rate-limiting steps is the identification of the molecule's specific biological target(s).[1][2] Phenotypic screening, while powerful for identifying compounds with desirable cellular effects, often yields "hits" with an unknown mechanism of action (MoA). The compound at the center of this guide, 2-(4-fluorophenoxy)-N-phenylpropanamide, represents such a case. As a novel compound with structural motifs found in various bioactive molecules, its therapeutic potential is undefined without a clear understanding of its molecular interactions.[3][4][5]

This guide provides a comprehensive, multi-pronged strategy for the de-orphanization, or target deconvolution, of 2-(4-fluorophenoxy)-N-phenylpropanamide. We will move beyond a simple listing of techniques and delve into the causality behind experimental choices, presenting an integrated workflow that combines computational prediction with robust experimental validation. This self-validating system is designed for researchers, scientists, and drug development professionals to generate high-confidence target hypotheses and validate them in physiologically relevant contexts.

Phase 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid approach to generate a preliminary list of potential targets.[6][7] This strategy is predicated on the principle that structurally similar molecules often share similar biological activities.[8]

The primary in silico approaches include:

-

Ligand-Based (Chemical Similarity) Searching: This method involves screening large chemogenomic databases (e.g., ChEMBL, PubChem) to find known compounds that are structurally similar to our query molecule.[8] The identified targets of these similar compounds become our initial hypotheses. Tools like TargetHunter implement algorithms that map compound structures into a chemogenomical space to predict biological targets with a notable degree of accuracy.[8]

-

Machine Learning & Data Mining: These methods generate statistical models by analyzing the physicochemical properties of known active compounds for a multitude of targets.[8][9] The query compound is then processed by these models to predict the probability of it interacting with each target.

-

Panel Docking (Reverse Docking): If the 3D structure of potential targets is known, our query molecule can be computationally "docked" into the binding sites of a large panel of proteins.[10] The proteins with the most favorable binding scores are considered potential targets.

These computational approaches do not provide definitive answers but are invaluable for prioritizing experimental efforts and focusing resources on the most probable target classes (e.g., GPCRs, kinases, ion channels).

Phase 2: Unbiased Experimental Target Identification

With a set of initial hypotheses (or proceeding without them in an unbiased manner), the next phase is to physically isolate and identify the binding partners of 2-(4-fluorophenoxy)-N-phenylpropanamide from a complex biological sample, such as a cell lysate. Chemical proteomics is the premier discipline for this task.[11][12][13]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

The cornerstone of this phase is affinity chromatography, a technique that uses the specific binding interaction between our "bait" molecule and its "prey" protein targets to fish them out of the proteome.[2][14][15]

Causality Behind the Method: The logic is straightforward: by immobilizing our compound on a solid support (e.g., beads), we can create an affinity matrix. When a cell lysate is passed over this matrix, only proteins that specifically bind to the compound will be retained. After washing away non-specific binders, the target proteins are eluted and identified using high-resolution mass spectrometry.[1][15]

Detailed Protocol: AC-MS for Target Identification

-

Probe Synthesis:

-

Strategic Consideration: The first critical step is to synthesize a derivative of 2-(4-fluorophenoxy)-N-phenylpropanamide containing a linker arm suitable for immobilization. The linker must be attached at a position that does not interfere with the compound's binding to its target. Without prior structural information, a good starting point is the para-position of the N-phenyl ring, as it is often solvent-exposed and less likely to be involved in a critical binding interaction.

-

Procedure: Introduce a functional group (e.g., a primary amine or carboxylic acid) onto the N-phenyl ring via multi-step synthesis. This group will be used to covalently couple the compound to the affinity matrix.

-

-

Affinity Matrix Preparation:

-

Materials: Use pre-activated beads such as NHS-activated Sepharose or magnetic beads.

-

Procedure: Covalently couple the synthesized probe to the beads according to the manufacturer's protocol. Ensure to block any remaining active sites on the beads to minimize non-specific binding.

-

Control: Prepare a control matrix using beads that have been treated with the linker alone or an inactive structural analog of the compound. This is a self-validating step crucial for distinguishing true hits from background noise.

-

-

Cell Lysate Preparation:

-

Select a cell line relevant to the anticipated therapeutic area.

-

Lyse the cells under non-denaturing conditions (e.g., using mild detergents like CHAPS or digitonin) to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with both the compound-coupled beads and the control beads.

-

Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

-

Elute the bound proteins using a competitive ligand (if known), or more commonly, by changing the pH or using a denaturing agent like SDS.

-

-

Protein Identification by Mass Spectrometry:

-

Eluted proteins are separated by SDS-PAGE and subjected to in-gel trypsin digestion.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

The peptide fragmentation data is used to search protein databases (e.g., Swiss-Prot) to identify the proteins.

-

Data Analysis: True binding partners should be significantly enriched in the eluate from the compound-coupled beads compared to the control beads.

-

| Hypothetical AC-MS Results | Fold Enrichment (Compound vs. Control) | Gene Name | Protein Class |

| Protein X | 52.3 | GPRX | G-Protein Coupled Receptor |

| Protein Y | 25.1 | KINY | Kinase |

| Protein Z | 8.9 | ENZZ | Enzyme |

| Background Protein A | 1.2 | BGPA | Structural |

Phase 3: Biophysical Validation of Target Engagement

Identifying a protein that binds to our compound is a major step, but it does not confirm a direct interaction within the complex environment of a living cell. For this, we need a method to validate target engagement in situ.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses the direct binding of a ligand to its target protein in intact cells or cell lysates.[16][17]

Causality Behind the Method: The principle is based on ligand-induced thermal stabilization.[17] When a protein binds to a ligand, its structure is often stabilized, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated. Stabilized target proteins will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[18][19][20]

Detailed Protocol: CETSA for Target Engagement

-

Cell Treatment:

-

Culture an appropriate cell line to near confluency.

-

Treat the cells with either 2-(4-fluorophenoxy)-N-phenylpropanamide at a desired concentration or a vehicle control (e.g., DMSO) for a defined period.

-

-

Heat Challenge:

-

Lysis and Fractionation:

-

Lyse the cells using a method that avoids solubilizing aggregated proteins, such as repeated freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Quantification:

-

The amount of the specific target protein remaining in the soluble fraction is quantified. Western blotting is the most common method, requiring a specific antibody for the protein identified in Phase 2.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle-treated and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[17]

-

Phase 4: Functional Characterization and Pathway Analysis

Confirming that our compound binds to a target is not the endpoint. We must determine the functional consequence of this binding. Is it an agonist that activates the receptor? An antagonist that blocks it? An allosteric modulator?

Receptor Binding and Functional Assays

Assuming our top hit from AC-MS and CETSA is a receptor (e.g., a GPCR), the next steps involve quantitative pharmacology.

-

Receptor Binding Assays: These assays quantify the affinity of the compound for its target.[21] A common format is a competitive binding assay, where our unlabeled compound competes with a known radiolabeled or fluorescently-labeled ligand for binding to the receptor.[22][23] The output is an inhibition constant (Ki), a measure of binding affinity.

-

Functional Assays: These assays measure the downstream cellular response upon compound binding. The choice of assay depends on the target class.

-

For GPCRs: One might measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium, or downstream events like β-arrestin recruitment.[24][25] These assays are critical for determining the compound's efficacy and potency (EC50/IC50). The "reverse pharmacology" approach, using the orphan receptor as a biosensor to screen for a biological response, is a well-established method for deorphanization.[24][25][26]

-

| Assay Type | Parameter Measured | Purpose |

| Competitive Radioligand Binding | Ki (Inhibition Constant) | Determines binding affinity of the compound to the target receptor.[27] |

| cAMP Assay | EC50 / IC50 | Measures Gs or Gi-coupled receptor activation/inhibition. |

| Calcium Flux Assay | EC50 | Measures Gq-coupled receptor activation. |

| β-Arrestin Recruitment Assay | EC50 | Measures GPCR activation independent of G-protein coupling.[28] |

Conclusion: An Integrated Strategy for Target Discovery

The identification of receptor targets for a novel compound like 2-(4-fluorophenoxy)-N-phenylpropanamide requires a systematic and multi-layered approach. This guide outlines a logical progression from computational hypothesis generation to unbiased experimental identification and finally to rigorous biophysical and functional validation. By integrating chemical proteomics, cellular biophysics, and quantitative pharmacology, researchers can build a high-confidence case for a compound's mechanism of action. This foundational knowledge is indispensable for advancing a promising molecule through the drug discovery pipeline, enabling rational optimization, and ultimately, translating a chemical entity into a potential therapeutic.

References

-

Title: Chemical proteomic strategies for the discovery and development of anticancer drugs Source: Wiley Online Library URL: [Link]

-

Title: Functional Assays for Identifying Ligands at Orphan G Protein-Coupled Receptors Source: SpringerLink URL: [Link]

-

Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database Source: PMC URL: [Link]

-

Title: In Silico Target Prediction for Small Molecules: Methods and Protocols Source: ResearchGate URL: [Link]

-

Title: Chemical proteomics and its application to drug discovery Source: Stanford Medicine URL: [Link]

-

Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]

-

Title: Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries Source: PubMed URL: [Link]

-

Title: Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins Source: Annual Reviews URL: [Link]

-

Title: In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences Source: PMC URL: [Link]

-

Title: Orphan G protein-coupled receptors: the ongoing search for a home Source: Frontiers in Pharmacology URL: [Link]

-

Title: In Silico Target Prediction Source: Creative Biolabs URL: [Link]

-

Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]

-

Title: Identifying novel drug targets with computational precision Source: ScienceDirect URL: [Link]

-

Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

-

Title: Novel approaches leading towards peptide GPCR de‐orphanisation Source: PMC URL: [Link]

-

Title: Receptor Ligand Binding Assay Source: Creative Biolabs URL: [Link]

-

Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]

-

Title: Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states Source: PubMed URL: [Link]

-

Title: Modeling and Deorphanization of Orphan GPCRs Source: Springer Nature Experiments URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

-

Title: G Protein–Coupled Receptor Deorphanizations Source: PMC URL: [Link]

-

Title: A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism Source: eScholarship URL: [Link]

-

Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands Source: BrJAC URL: [Link]

-

Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]

-

Title: Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions Source: bioRxiv URL: [Link]

-

Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]

-

Title: Receptor Binding Assay Source: Creative Bioarray URL: [Link]

-

Title: 2-(4-fluorophenoxy)-N-(3-phenylpropyl)propanamide Source: PubChem URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PubMed URL: [Link]

-

Title: 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide Source: PubChem URL: [Link]

-

Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists Source: PMC URL: [Link]

-

Title: (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Source: MDPI URL: [Link]

-

Title: Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase Source: PubMed URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity Source: ResearchGate URL: [Link]

-

Title: 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole Source: MDPI URL: [Link]

Sources

- 1. Chemical proteomic strategies for the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. med.stanford.edu [med.stanford.edu]

- 12. mdpi.com [mdpi.com]

- 13. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. tandfonline.com [tandfonline.com]

- 20. biorxiv.org [biorxiv.org]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Receptor-Ligand Binding Assays [labome.com]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 26. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. Novel approaches leading towards peptide GPCR de‐orphanisation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubilization and Assay Preparation Protocol for 2-(4-fluorophenoxy)-N-phenylpropanamide

Introduction & Scientific Rationale

The compound 2-(4-fluorophenoxy)-N-phenylpropanamide is a synthetic, highly lipophilic small molecule[1]. In preclinical drug development and in vitro cell culture assays, the accurate evaluation of such hydrophobic compounds is frequently compromised by poor aqueous solubility. Improper solubilization leads to compound precipitation (crashing out), inaccurate dosing, and irreproducible dose-response curves.

To overcome this, Dimethyl sulfoxide (DMSO) is utilized as the universal aprotic solvent of choice, capable of disrupting the crystalline lattice of hydrophobic small molecules to achieve high-concentration master stocks[2]. However, DMSO is biologically active; it can alter membrane permeability, act as a chemical chaperone, and induce significant cytotoxicity or phenotypic skewing if its final concentration in the cell culture media exceeds 0.1% to 0.5% (v/v)[3].

This application note provides a field-proven, self-validating protocol to dissolve 2-(4-fluorophenoxy)-N-phenylpropanamide, ensuring maximum bioavailability while strictly controlling solvent-induced artifacts.

Physicochemical Profiling & Assay Implications

Before initiating solubilization, it is critical to align the compound's physicochemical properties with the experimental design. Table 1 summarizes the key parameters used to calculate molarity and define the solvent strategy.

Table 1: Physicochemical Properties of 2-(4-fluorophenoxy)-N-phenylpropanamide

| Parameter | Value | Experimental Implication |

| Molecular Formula | C₁₅H₁₄FNO₂[1] | Defines the molecular composition and structural hydrophobicity. |

| Molecular Weight | 259.28 g/mol [1] | Conversion factor: 1 mg = 3.857 µmol . |

| Aqueous Solubility | Practically Insoluble | Necessitates an aprotic organic solvent; direct addition to aqueous buffers will fail. |

| Primary Solvent | 100% DMSO[2] | Achieves >10 mM stock concentrations; requires strict final concentration limits. |

| Cytotoxicity Limit | ≤ 0.1% DMSO (v/v)[3] | A 1:1000 final dilution protocol must be enforced to prevent solvent toxicity. |

Workflow Visualization

The solubilization process must be executed in three distinct phases to prevent localized osmotic shock to the cells and to avoid compound nucleation.

Figure 1: Standardized 3-phase solubilization workflow for lipophilic small molecules.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)

Causality: Preparing a highly concentrated 10 mM master stock allows for a massive subsequent dilution (1:1000) into the final assay media. This ensures the final working concentration reaches up to 10 µM while keeping the DMSO concentration at a safe 0.1%[3].

-

Weighing: Accurately weigh 2.59 mg of 2-(4-fluorophenoxy)-N-phenylpropanamide powder using a microbalance.

-

Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Mechanical Disruption: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 5–10 minutes until the solution is optically clear.

-

Aliquot & Store: Divide the master stock into 50 µL aliquots in opaque microcentrifuge tubes. Causality: DMSO is highly hygroscopic; repeated opening of a single stock tube introduces ambient moisture, which degrades the compound and reduces solubility over time. Store aliquots at -20°C or -80°C.

Phase 2: The Constant-Volume Serial Dilution

Causality: If you create a dose-response curve by adding varying volumes of the 10 mM stock directly to the cell media, the final DMSO concentration will vary across your test wells. This introduces a confounding variable (differential solvent toxicity). Performing serial dilutions in 100% DMSO first ensures that every well eventually receives the exact same volume of solvent.

-

Prepare a row of sterile microcentrifuge tubes, adding 50 µL of 100% DMSO to each.

-

Transfer 50 µL of the 10 mM master stock into the first tube to create a 5 mM intermediate stock.

-

Mix thoroughly by pipetting up and down 5 times.

-

Repeat this 1:2 serial dilution across the required concentration range.

Phase 3: Aqueous Media Transition & Cell Application

Causality: Direct addition of 100% DMSO to a cell monolayer causes immediate, localized osmotic shock and cell lysis. Furthermore, hydrophobic molecules experience a sudden drop in solubility when transitioning to a polar aqueous environment. Rapid mixing is required to disperse the solvent micro-droplets before local supersaturation causes the compound to nucleate and crystallize.

-

Pre-warm Media: Warm the complete cell culture media (e.g., DMEM/RPMI with 10% FBS) to 37°C. Causality: Cold media drastically reduces the solubility threshold, promoting immediate compound precipitation.

-

Intermediate Dilution: Aliquot 999 µL of the warmed media into a secondary tube.

-

Spike and Vortex: Add 1 µL of the respective DMSO intermediate stock to the 999 µL of media (a 1:1000 dilution). Immediately vortex for 3-5 seconds.

-

Application: Gently aspirate the old media from your cell culture plates and replace it with the newly spiked media. The final DMSO concentration is now 0.1% (v/v) across all wells.

Quality Control: Establishing a Self-Validating System

To ensure the scientific integrity of your assay, the protocol must be self-validating. You must include the following controls to prove that any observed biological effect is caused by 2-(4-fluorophenoxy)-N-phenylpropanamide, and not an artifact of the preparation:

-

Vehicle Control (0.1% DMSO): Add 1 µL of 100% pure DMSO to 999 µL of media. This well isolates the baseline effect of the solvent.

-

Media-Only Control: Cells cultured in standard media with absolutely no DMSO.

-

Validation Logic: Compare the viability of the Vehicle Control to the Media-Only Control. If the Vehicle Control shows >5% reduction in cell viability or altered morphology, your specific cell line is hypersensitive to DMSO[3]. You must adjust the protocol to a 1:2000 dilution (0.05% final DMSO).

-

Visual Inspection: Before reading the assay (e.g., via MTT or CellTiter-Glo), inspect the highest concentration wells under a phase-contrast microscope. Look for needle-like crystals or cloudy precipitates. If precipitation is observed, the data from that concentration point is invalid due to reduced bioavailability.

Sources

- 1. 2-(4-fluorophenoxy)-N-phenylpropanamide | C15H14FNO2 | CID 3302660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype | bioRxiv [biorxiv.org]

In Vivo Dosing Guidelines and Pharmacological Evaluation Protocols for 2-(4-fluorophenoxy)-N-phenylpropanamide in Murine Models

Document Type: Application Note & Technical Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Scientific Rationale

The compound 2-(4-fluorophenoxy)-N-phenylpropanamide (PubChem CID 3302660) [4] belongs to the phenoxypropanamide class of small molecules. In modern medicinal chemistry, phenoxypropanamide derivatives are frequently investigated as multi-target-directed ligands, particularly for neurodegenerative diseases, epilepsy, and inflammatory disorders [3]. Structurally related compounds often exhibit potent voltage-gated sodium channel blockade or NMDA receptor antagonism, making them prime candidates for neuroprotection and seizure suppression.

However, translating in vitro efficacy to in vivo murine models presents a significant pharmacokinetic challenge. Phenoxypropanamides are characteristically lipophilic, which is advantageous for blood-brain barrier (BBB) penetration but detrimental to aqueous solubility. This application note provides a self-validating, step-by-step protocol for the formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) evaluation of 2-(4-fluorophenoxy)-N-phenylpropanamide in mice. Every step is designed with causality in mind—ensuring that observed in vivo effects are driven by the compound's intrinsic pharmacology rather than vehicle toxicity or formulation artifacts [1, 2].

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, the physicochemical properties of the compound must dictate the vehicle selection. Aqueous vehicles (e.g., pure saline) will result in rapid precipitation of this compound, leading to fatal microembolisms if administered intravenously (IV) or erratic absorption if administered per os (PO).

Table 1: Putative Physicochemical Properties & Dosing Implications

| Property | Value | In Vivo Implication |

| Molecular Weight | 259.27 g/mol | Favorable for rapid systemic distribution and BBB crossing. |

| LogP (Estimated) | ~3.5 | Highly lipophilic; requires co-solvent system for solubilization. |

| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of 5; predicts good oral bioavailability. |

| Target Route | IV, PO, IP | IV for absolute PK; PO for efficacy modeling. |

The "Self-Validating" Vehicle System

To achieve a true solution, we utilize a ternary co-solvent system: 5% DMSO / 40% PEG400 / 55% Saline .

-

Causality of Design: DMSO is used first to disrupt the crystalline lattice of the raw powder. PEG400 acts as a miscible co-solvent that prevents the compound from crashing out of solution when the aqueous phase (saline) is introduced [2]. Saline ensures the final formulation is near-isotonic, preventing osmotic shock and localized tissue necrosis at the injection site.

Iterative workflow from formulation to in vivo PK/PD evaluation of CID 3302660.

In Vivo Pharmacokinetic (PK) Dosing Protocol

To establish the therapeutic window, researchers must first determine the compound's clearance, volume of distribution, and brain-to-plasma ratio ( Kp ).

Table 2: Recommended Murine Dosing Regimens

| Route | Dose Range | Max Volume | Fasting Req. | Primary Purpose |

| Intravenous (IV) | 1 – 5 mg/kg | 5 mL/kg | No | Determine absolute clearance and baseline T1/2 . |

| Oral (PO) | 10 – 30 mg/kg | 10 mL/kg | Yes (12h) | Determine oral bioavailability ( ) and Tmax . |

Step-by-Step PK Methodology

-

Animal Preparation: Use adult male C57BL/6 mice (20–25 g). For PO cohorts, fast the animals for 12 hours prior to dosing (water ad libitum). Causality: Fasting standardizes gastric emptying rates, drastically reducing inter-subject variability in Tmax and Cmax .

-

Formulation Preparation (Prepare Fresh):

-

Weigh 3.0 mg of 2-(4-fluorophenoxy)-N-phenylpropanamide.

-

Add 50 µL of sterile DMSO; vortex until completely dissolved.

-

Add 400 µL of PEG400; vortex for 1 minute.

-

Slowly add 550 µL of sterile 0.9% NaCl dropwise while sonicating. The resulting 3 mg/mL solution should be optically clear.

-

-

Administration:

-

IV Dosing: Warm the mouse tail using a heat lamp to dilate the lateral tail vein. Inject the formulation smoothly over 10 seconds using a 29G insulin syringe [1].

-

PO Dosing: Use a 20G stainless steel oral gavage bulb. Ensure the needle passes smoothly down the esophagus to avoid tracheal aspiration.

-

-

Tissue Collection & Perfusion (Critical Step): At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize via CO2 asphyxiation. Collect blood via cardiac puncture into K2-EDTA tubes. Immediately perform a transcardial perfusion with 20 mL of ice-cold PBS.

-

Causality: Perfusion flushes all residual blood from the cerebral microvasculature. Without this step, LC-MS/MS will detect compound trapped in the brain's blood vessels, falsely elevating the perceived BBB penetration ( Kp ) data.

-

-

Analysis: Centrifuge blood at 3,000 × g for 10 mins to extract plasma. Homogenize brain tissue in 3 volumes of PBS. Analyze both matrices via LC-MS/MS.

Pharmacodynamic (PD) Evaluation Protocol

Assuming the compound behaves similarly to other neuroactive phenoxypropanamides, the Maximal Electroshock Seizure (MES) test is the gold-standard self-validating model to confirm target engagement (e.g., sodium channel blockade) [3].

Putative Mechanism of Action

Putative neuroprotective signaling pathway mediated by phenoxypropanamide derivatives.

Step-by-Step MES Methodology

-

Group Assignment: Randomize mice into three groups: Vehicle Control (DMSO/PEG400/Saline), Positive Control (Phenytoin, 15 mg/kg), and Test Compound (PO, dosed at Tmax derived from the PK study).

-

Pre-treatment: Administer the compound. Wait for the predetermined Tmax (typically 30–60 minutes for lipophilic amides).

-

Stimulus Application: Apply a drop of 0.9% saline containing 0.5% tetracaine to the corneas (local anesthetic and electrical conductor). Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.

-

Observation & Validation: Observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE).

-

Self-Validating Logic: The Vehicle Control group must exhibit HLTE (validating the stimulus intensity). The Positive Control group must be protected from HLTE (validating the model's sensitivity). Efficacy of 2-(4-fluorophenoxy)-N-phenylpropanamide is quantified by the percentage of mice protected from HLTE compared to the vehicle group.

-

References

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. URL:[Link]

-

Turner, P. V., Pekow, C., Vasbinder, M. A., & Brabb, T. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. URL:[Link]

-

Zhang, J., et al. (2024). Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives. Journal of Molecular Structure, 1317, 139106. URL:[Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3302660, 2-(4-fluorophenoxy)-N-phenylpropanamide. URL:[Link]

Application Note: A Validated Protocol for the Preparation and Handling of 2-(4-Fluorophenoxy)-N-phenylpropanamide Stock Solutions in DMSO

Abstract

The accuracy and reproducibility of in vitro and in vivo biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of 2-(4-fluorophenoxy)-N-phenylpropanamide using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is critical for ensuring solution integrity, minimizing experimental variability, and generating reliable pharmacological data. We address key considerations including solvent properties, safety precautions, dissolution techniques, and long-term stability to create a self-validating workflow.

Introduction: The Criticality of Stock Solution Integrity

2-(4-fluorophenoxy)-N-phenylpropanamide is a small organic molecule whose efficacy and potency in biological systems must be evaluated through carefully controlled dose-response experiments. The primary stock solution is the highest concentration of the compound from which all subsequent dilutions for experimental assays are made.[1] Therefore, any inaccuracies in the concentration, purity, or stability of this stock solution will propagate throughout the entire experimental cascade, leading to erroneous and irreproducible results.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules in drug discovery due to its exceptional solvating power for both polar and nonpolar compounds.[2][3] However, its unique properties, such as hygroscopicity (the tendency to absorb moisture from the air) and potential for cytotoxicity at higher concentrations, necessitate standardized and meticulous handling procedures.[4][5] This application note serves as an authoritative guide to navigate these challenges and establish a robust methodology.

Compound & Solvent Properties

A thorough understanding of the physicochemical properties of both the solute and the solvent is the foundation of a reliable protocol.

2-(4-fluorophenoxy)-N-phenylpropanamide

While the specific compound named "2-(4-fluorophenoxy)-N-phenylpropanamide" is not widely documented, this protocol is based on a closely related and structurally similar analog, 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide, for which public data is available. Researchers must confirm the specific properties of their exact compound.

| Property | Value | Source |

| IUPAC Name | 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide | PubChem[6] |

| Molecular Formula | C15H13F2NO2 | EvitaChem[7] |

| Molecular Weight | 277.27 g/mol | EvitaChem, PubChem[6][7] |

| Appearance | Assumed to be a solid powder | N/A |

Dimethyl Sulfoxide (DMSO)

High-purity, anhydrous, sterile-filtered DMSO is mandatory for preparing stock solutions to prevent compound degradation and contamination.[8]

| Property | Value / Consideration | Source |

| Grade | Anhydrous, ≥99.9%, sterile-filtered | Sigma-Aldrich |

| Hygroscopicity | Highly hygroscopic; readily absorbs atmospheric water. | Carl ROTH[9] |

| Freezing Point | 18.5 °C (65.3 °F); may arrive frozen and require gentle warming. | Sigma-Aldrich |

| Assay Conc. | Final DMSO concentration in assays should typically be <0.5%. | BenchChem[2] |

Safety Precautions: A Non-Negotiable Prerequisite

Prior to handling any chemical, a thorough review of the Safety Data Sheet (SDS) is mandatory.

-

Compound Handling: The toxicological properties of 2-(4-fluorophenoxy)-N-phenylpropanamide may not be fully characterized. Handle as a potentially hazardous substance. Use a chemical fume hood to weigh the powder to avoid inhalation.

-

DMSO Handling: DMSO is an exceptional skin penetrant and can carry dissolved substances with it. Always wear appropriate personal protective equipment (PPE), including double-gloving with nitrile gloves, safety goggles, and a lab coat.[10]

-

Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in accordance with institutional and local regulations.[10]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of 1 mL of a 10 mM primary stock solution. Adjust volumes and masses as required.

Required Materials

-

2-(4-fluorophenoxy)-N-phenylpropanamide powder

-

Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

-

Calibrated analytical balance

-

Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator (optional)

Step-by-Step Methodology

-

Pre-Calculation: Determine the mass of the compound required.

-

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

-

Calculation: Mass (mg) = 10 mM × 1 mL × 277.27 g/mol = 2.77 mg

-

-

Weighing the Compound:

-

Tare the analytical balance with the sterile vial.

-

Carefully weigh 2.77 mg of 2-(4-fluorophenoxy)-N-phenylpropanamide directly into the vial. Causality Note: Weighing directly into the final vial minimizes material loss during transfer.

-

-

Solvent Addition:

-

Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the compound powder.

-

-

Dissolution:

-

Secure the cap tightly on the vial.

-

Vortex the solution vigorously for 1-2 minutes.[11]

-

Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.

-

Troubleshooting: If the compound does not dissolve completely with vortexing:

-

Sonicate the vial in a room temperature water bath for 5-10 minutes.[2] Causality Note: Sonication uses high-frequency sound waves to agitate particles and break up aggregates, facilitating dissolution without significant heat.

-

If necessary, gently warm the solution in a 37°C water bath for a short period.[2] Caution: Assess thermal stability first, as heat can degrade some compounds.

-

-

-

Labeling and Documentation:

-

Clearly label the vial with the compound name, exact concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Accurate record-keeping is crucial for experimental traceability.[12]

-

Workflow for Primary Stock Preparation

Caption: Workflow for preparing a 2-(4-fluorophenoxy)-N-phenylpropanamide primary stock solution.

Quality Control: The Self-Validating System

A prepared stock solution should not be assumed accurate based on calculations alone.[13] Experimental verification provides a critical checkpoint.

-

Concentration Verification: For high-value experiments, the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the result against a standard curve.

-

Purity Assessment: HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) can also confirm the purity of the compound in solution and detect any potential degradation products.[5]

-

Solubility Confirmation: After preparation and before freezing, visually inspect the solution for any signs of precipitation. Re-inspect an aliquot after its first freeze-thaw cycle to ensure the compound remains in solution.[14]

Quality Control Workflow

Caption: Decision workflow for the quality control and validation of a new stock solution.

Aliquoting and Storage: Preserving Integrity

DMSO stock solutions are susceptible to degradation from repeated freeze-thaw cycles and contamination.[15][16] Proper aliquoting and storage are essential for long-term stability.

-

Aliquoting: Immediately after preparation and validation, divide the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealing tubes. This practice minimizes the number of times the main stock is thawed.[16]

-

Storage Temperature: Store aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).[16]

-

Hygroscopicity Management: Because DMSO readily absorbs water, which can affect compound solubility and stability, it is crucial to use vials with secure caps and to minimize the time aliquots are open to the atmosphere.[5][17]

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution into an appropriate aqueous buffer or cell culture medium immediately before an experiment.

-

Thawing: Thaw a single aliquot of the primary stock solution at room temperature.

-

Dilution: Perform serial dilutions as required for your experimental design. It is often best to perform an intermediate dilution in 100% DMSO before the final dilution into an aqueous medium. This stepwise process can prevent the compound from precipitating out of solution when it encounters the aqueous environment.[16]

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any solvent-specific effects on the biological system.[2]

References

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

-

Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]

-

Rovida, S., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. [Link]

-

Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

-

Safety Data Sheet: Dimethyl sulfoxide. Carl ROTH. [Link]

-

Williams, T. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. [Link]

-

Safety Data Sheet: DMSO. Carl ROTH. [Link]

-

2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide. PubChem. [Link]

-

Quality Control Measures Every Chemical Manufacturer Needs. Tristar Intermediates. [Link]

-

Katritzky, A. R., et al. (2008). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. [Link]

-

Best Practices for Chemical Manufacturing Quality Control. Deskera. [Link]

-

2-(4-fluorophenoxy)-N-(3-phenylpropyl)propanamide. PubChem. [Link]

-

Making and diluting stock solutions. CSH Protocols. [Link]

-

Samples in DMSO: What an end user needs to know. Ziath. [Link]

-

Kozikowski, B., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

-

Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]

-

Preparing Solutions. Chemistry LibreTexts. [Link]

-

Preparing Solutions. Chemistry LibreTexts. [Link]

-

Dimethyl sulfoxide. Wikipedia. [Link]

-

Kowalska, J., et al. (2022). Solvent Front Position Extraction and some conventional sample preparation techniques for the determination of coccidiostats in poultry feed by LC–MS/MS. PMC - NIH. [Link]

-

How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

-

Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. [Link]

-

Quality Control in Chemical Manufacturing: Our Testing Protocols Explained. Gajpati Industries. [Link]

-

2-(4-fluorophenyl)-N-phenylpropanamide. PubChem. [Link]

-

Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

Sources

- 1. Making and diluting stock solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. thermofishersci.in [thermofishersci.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide | C15H13F2NO2 | CID 3318557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. evitachem.com [evitachem.com]

- 8. ジメチルスルホキシド sterile-filtered, BioPerformance Certified, meets EP, USP testing specifications, suitable for hybridoma | Sigma-Aldrich [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]

- 13. deskera.com [deskera.com]

- 14. ziath.com [ziath.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. medchemexpress.cn [medchemexpress.cn]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Crystallization of 2-(4-fluorophenoxy)-N-phenylpropanamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(4-fluorophenoxy)-N-phenylpropanamide. As a compound featuring an amide linkage, an ether bond, and aromatic systems, its crystallization behavior can be complex, influenced by factors such as solvent choice, cooling rate, and the potential for polymorphism. This document provides a structured, in-depth approach to systematically troubleshoot and optimize your crystallization protocols.

Section 1: Physicochemical Properties & Solubility Profile

A foundational understanding of the molecule's properties is critical for designing a successful crystallization process. The structure contains both hydrogen bond donors (the N-H group of the amide) and multiple hydrogen bond acceptors (the amide carbonyl oxygen, the ether oxygen, and the fluorine atom), alongside significant non-polar surface area from the phenyl rings.

Table 1: Computed Physicochemical Properties of Related Compounds

| Property | Value (for C15H13F2NO2)* | Significance for Crystallization |

| Molecular Weight | 277.27 g/mol | Influences dissolution kinetics and mass transfer. |

| XLogP3-AA | 3.4 | Indicates moderate lipophilicity, suggesting good solubility in many organic solvents and poor solubility in water.[1] |

| Hydrogen Bond Donor Count | 1 | The single N-H group is a primary site for intermolecular interactions, crucial for crystal lattice formation.[1] |

| Hydrogen Bond Acceptor Count | 4 | Multiple acceptor sites offer various potential hydrogen bonding patterns, which can lead to polymorphism.[1] |

| Rotatable Bond Count | 4 | A moderate degree of conformational flexibility can sometimes hinder crystallization or lead to the formation of different polymorphs.[1][2] |

*Note: Data is for the closely related analog 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide as a proxy.[1][3] The core structure relevant to crystallization is highly similar.

A preliminary solubility screening is the most crucial first step. Based on the structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | High | Can dissolve the molecule by interacting with both polar (amide) and non-polar (aromatic) regions without competing for hydrogen bonds. |

| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Moderate to High | The solvent's hydroxyl group can both donate and accept hydrogen bonds, leading to strong solvation that may require significant supersaturation to overcome. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Moderate | Toluene may show some solubility due to pi-pi interactions with the aromatic rings. Aliphatic solvents are expected to be poor solvents and are excellent candidates for use as anti-solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good general solvents for moderately polar organic compounds. |

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common issues encountered during crystallization experiments.

Question 1: I've dissolved my compound, but no crystals are forming, even after cooling. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated, meaning the concentration of the compound is below its solubility limit at that temperature. The driving force for crystallization is absent.[4]

-

Probable Cause: The chosen solvent is too good, or the solution is too dilute.

-

Troubleshooting Steps:

-

Induce Nucleation by Scratching: Gently scratch the inside surface of the glass vessel below the solution level with a glass rod. The microscopic imperfections created can serve as nucleation sites for crystal growth.[5]

-

Slowly Increase Concentration: Allow the solvent to evaporate slowly from an uncovered or partially covered vessel. This gradually increases the concentration to the point of supersaturation.

-

Introduce an Anti-solvent: Carefully add a solvent in which your compound is insoluble (e.g., hexane or heptane) dropwise to the solution until turbidity (cloudiness) is observed. Then, add a few drops of the original (good) solvent to redissolve the precipitate and allow the system to slowly re-equilibrate.

-

Utilize Seed Crystals: If you have a small sample of crystalline material, add a single, high-quality crystal to the solution. This provides a template for growth and is the most effective way to control the polymorphic form.[6]

-

Re-evaluate Solvent System: If the above methods fail, the compound is likely too soluble. Repeat the process using a solvent system where the compound has lower solubility at room temperature but is still soluble at elevated temperatures.

-

Question 2: My compound is "oiling out" and forming a liquid layer instead of solid crystals. How can I fix this?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the level of supersaturation is too high, causing the solute to separate as a molten or liquid phase instead of an ordered crystalline solid.[5] This is common for compounds when the crystallization temperature is near the melting point or when cooling is too rapid.

-

Probable Cause: Excessive supersaturation; rapid cooling rate.

-

Troubleshooting Steps:

-

Reduce Supersaturation: Add more of the primary solvent to dilute the solution. Re-heat until the oil redissolves completely.

-

Slow Down the Crystallization Process: Allow the solution to cool much more slowly. An insulated container (like a Dewar flask) or a programmable heating mantle can be used to control the cooling rate precisely. A slower rate gives molecules more time to orient themselves into a crystal lattice.

-

Change the Solvent System: Use a solvent in which the compound is slightly less soluble. This will lower the supersaturation level achieved at a given concentration and temperature.

-

Crystallize at a Lower Temperature: If possible, start the dissolution at a lower temperature to reduce the concentration required for saturation, thereby minimizing the risk of oiling out upon cooling.

-

Question 3: I'm getting very fine needles or a powder, but I need larger, block-like crystals for analysis. How can I improve the crystal morphology?

Answer: The formation of fine needles typically indicates that nucleation was too rapid and widespread, followed by fast, one-dimensional crystal growth. To obtain larger, more uniform (equant) crystals, the goal is to favor crystal growth over nucleation.

-

Probable Cause: High level of supersaturation leading to rapid nucleation.

-

Troubleshooting Steps:

-

Minimize Supersaturation: Work closer to the saturation point. Use a slightly more dilute solution or cool it more slowly. The aim is to have a small number of nuclei form and then grow steadily.

-

Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a poor solvent (the anti-solvent, e.g., hexane). The anti-solvent will slowly diffuse into the primary solution, gradually inducing crystallization over days, which often yields high-quality crystals.

-

Solvent Selection: Crystallize from a solvent with slightly higher viscosity or one that exhibits stronger interactions with the solute. This can sometimes temper rapid growth habits. Toluene or anisole might be interesting candidates compared to acetone or ethyl acetate.

-

Question 4: I performed the crystallization twice under what I thought were identical conditions but got different results (e.g., different melting points or spectroscopic data). Could this be polymorphism?

Answer: Yes, this is a classic sign of polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure.[7] Amides are particularly known for exhibiting polymorphism due to the possibility of different hydrogen-bonding arrangements.[8][9] Different polymorphs can have different physical properties, including melting point, solubility, and stability.[10][11]

-

Probable Cause: Formation of different crystalline forms (polymorphs) due to subtle variations in conditions (e.g., solvent, temperature, impurities).

-

Troubleshooting Steps:

-

Systematic Screening: Conduct a systematic crystallization screen using a variety of solvents (polar, non-polar, protic, aprotic) and methods (slow cooling, evaporation, anti-solvent).

-

Characterize Each Batch: It is essential to characterize the solid material from each experiment to determine if different forms are present. The primary techniques are:

-

Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal structures, as each polymorph will produce a unique diffraction pattern.[12]

-

Differential Scanning Calorimetry (DSC): This technique can identify different melting points and detect phase transitions between polymorphs.

-

Infrared (IR) or Raman Spectroscopy: Different hydrogen bonding environments in polymorphs will result in shifts in the vibrational frequencies of the N-H and C=O bonds.

-

-

Identify the Thermodynamically Stable Form: The most stable polymorph is typically the desired form for development. Slurry experiments, where different forms are stirred in a solvent in which they are slightly soluble, can be used to determine which form is the most stable (the others will eventually convert to it).

-

Section 3: Frequently Asked Questions (FAQs)

-

Q1: What are the best starting solvents for a crystallization screening?

-

A1: A good starting set includes a variety of solvent classes. We recommend:

-

Alcohols: Isopropanol (IPA) or Ethanol

-

Ketones: Acetone

-

Esters: Ethyl Acetate

-

Ethers: Tetrahydrofuran (THF) or 2-Methyl-THF

-

Aromatics: Toluene

-

Aliphatics (as anti-solvents): Heptane or Hexane

-

-

-

Q2: How can impurities affect my crystallization?

-

A2: Impurities can have a significant impact. They can inhibit nucleation, alter crystal morphology, or in some cases, even stabilize an otherwise elusive polymorphic form.[11][13] If you are facing persistent issues, it is crucial to ensure the purity of your starting material is as high as possible. Hot filtration of the crystallization solution is a good practice to remove any insoluble particulate matter.

-

-

Q3: How do I choose the right anti-solvent?

-

A3: An ideal anti-solvent should be fully miscible with your primary solvent but should not dissolve your compound of interest. The goal is to change the polarity of the solvent system to reduce the solubility of your compound. For a primary solvent like acetone, a non-polar anti-solvent like heptane is a standard choice.

-

Section 4: Experimental Protocols

Protocol 1: Cooling Crystallization

-

Dissolution: In a clean flask, add the crude 2-(4-fluorophenoxy)-N-phenylpropanamide. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until all the solid dissolves completely.

-

Hot Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed crystallization vessel. This removes potential unwanted nucleation sites.

-

Cooling: Cover the vessel and allow it to cool slowly to room temperature. To promote slower cooling, you can place the vessel in an insulated container.

-

Further Cooling: Once at room temperature, you may place the vessel in a refrigerator or ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

-

Dissolution: Dissolve the compound in a minimal amount of a good solvent (e.g., acetone) at room temperature.

-

Anti-solvent Addition: While stirring, add a miscible anti-solvent (e.g., heptane) dropwise using a burette or syringe pump.

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the good solvent to clarify it.

-

Crystal Growth: Cover the vessel and allow it to stand undisturbed. Crystals should form over time.

-

Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.

Section 5: Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing common crystallization challenges.

Caption: Decision tree for troubleshooting common crystallization issues.

References

-

ACS Publications. Polymorphism of a Simple Organic Amide | Crystal Growth & Design. [Link]

-

MIT DSpace. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]

-

ACS Publications. Supramolecular Packing of a Series of N-Phenylamides and the Role of NH···O C Interactions | ACS Omega. [Link]

-

ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. [Link]

-

PubChem. 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide | C15H13F2NO2 | CID 3318557. [Link]

-

Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

-

PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

-

PMC. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. [Link]

-

Taylor & Francis Online. Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. [Link]

-

Wikipedia. Crystal polymorphism. [Link]

-

Lirias. Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization. [Link]

- Google Patents. CN104892484A - Synthesis method for N-phenylmaleimide.

-

PubChem. 2-(4-fluorophenoxy)-N-(3-phenylpropyl)propanamide. [Link]

-

PubChem. 2-(4-fluorophenyl)-N-phenylpropanamide. [Link]

Sources

- 1. 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide | C15H13F2NO2 | CID 3318557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. evitachem.com [evitachem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. syrris.com [syrris.com]

- 12. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Preventing Precipitation of 2-(4-fluorophenoxy)-N-phenylpropanamide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(4-fluorophenoxy)-N-phenylpropanamide in experimental media. The principles and methodologies detailed herein are grounded in extensive field experience and established physicochemical principles to ensure you can maintain your compound's solubility and generate reliable, reproducible data.

Precipitation of a test compound is a common but critical issue that can compromise experimental outcomes by reducing the effective concentration and introducing artifacts. Based on its structure—a fluorinated aromatic ether linked to an N-phenylpropanamide core—2-(4-fluorophenoxy)-N-phenylpropanamide is predicted to be a lipophilic molecule with low intrinsic aqueous solubility. This guide provides a systematic approach to both proactively prevent and reactively troubleshoot precipitation issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding compound precipitation.

Q1: Why is my compound precipitating in the culture medium? Precipitation of a compound like 2-(4-fluorophenoxy)-N-phenylpropanamide is often due to a combination of factors:

-

Low Aqueous Solubility: The compound is inherently hydrophobic and does not readily dissolve in aqueous-based media.[1][2]

-

High Final Concentration: Your target experimental concentration may exceed the compound's solubility limit in the final medium.[3][4]

-

"Solvent Shock": This occurs when a compound dissolved in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium. The abrupt change in polarity causes the compound to crash out of solution before it can be properly dispersed.[3][4]

-

Media Component Interactions: Salts, proteins (especially in serum-containing media), and pH can interact with the compound, reducing its stability in solution.[3][5]

-

Temperature Fluctuations: Changes in temperature, such as moving from refrigerated stock media to a 37°C incubator, can alter solubility.[4][5]

Q2: I observed precipitation immediately after adding my DMSO stock to the media. What is the most likely cause? This is a classic sign of "solvent shock."[3][4] The localized concentration of DMSO and the compound at the point of addition is momentarily very high, causing immediate precipitation. The key is to manage the dilution process carefully. Try adding the stock solution dropwise into the vortex of the stirring media or use a serial dilution approach.[3][6]

Q3: Can the pH of my media affect the solubility of this compound? Yes, pH can be a factor. While amides are generally neutral and less affected by pH than acidic or basic compounds, the overall molecule's properties can be influenced.[7][8] Extreme pH values can lead to hydrolysis of the amide bond over time, but a more immediate effect is on the subtle electronic properties of the molecule that influence its interaction with the solvent. It is crucial to ensure your media is properly buffered, typically between pH 7.2 and 7.4 for cell-based assays.[4]

Q4: My stock solution in DMSO looks cloudy. What should I do? A cloudy stock solution indicates that the compound has precipitated out of the solvent, which can happen due to improper storage or exceeding its solubility limit even in DMSO. Before use, visually inspect your stock. If cloudy or containing crystals, gently warm the vial (e.g., in a 37°C water bath) and vortex until the solution is clear.[3] To prevent this, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3][5]

Part 2: A Systematic Approach to Troubleshooting Precipitation

When you observe precipitation, it's essential to diagnose the root cause systematically. This workflow provides a logical decision-making process to identify and solve the problem.

Caption: A troubleshooting workflow for diagnosing and resolving compound precipitation.

Part 3: Proactive Prevention: Formulation Development

The most robust solution to precipitation is to develop a suitable formulation before starting your main experiments. This involves understanding your compound's solubility and employing strategies to enhance it.

Step 1: Determine the Kinetic Solubility

Before you can solve a solubility problem, you must quantify it. A kinetic solubility assay is a rapid method to determine the apparent solubility of a compound when a DMSO stock solution is added to an aqueous buffer.[9][10][11] This mimics the conditions of most in vitro experiments.

Protocol: Rapid Kinetic Solubility Assessment

-

Prepare Stock Solution: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

-

Prepare Dilution Series: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

-

Add Aqueous Buffer: To each well, add your experimental medium or a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1%).[12]

-

Incubate and Observe: Shake the plate at room temperature for 1-2 hours.[11]

-

Measure: Use nephelometry (light scattering) or visually inspect each well against a dark background to identify the highest concentration that remains clear. This is your approximate kinetic solubility.[10] For more precise quantification, the supernatant can be analyzed by HPLC-UV or LC-MS.[9][12]

Step 2: Select a Formulation Strategy

Based on your target concentration and the determined kinetic solubility, you may need to employ a solubilization strategy.

| Strategy | Mechanism of Action | Best For | Key Considerations |

| Co-Solvent Optimization | Increasing the amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to improve the solvating capacity of the medium. | Modest solubility increases are needed. | Cellular toxicity is a major concern. Final DMSO should ideally be <0.1% and not exceed 0.5% for most cell lines.[13][14] Always run a vehicle control. |

| pH Adjustment | Modifying the pH of the medium to a range where the compound has maximum solubility. | Compounds with ionizable groups (less relevant for this amide). | Cell health is paramount. The pH must remain within a narrow physiological range (typically 7.2-7.4). |

| Use of Solubilizing Excipients | Incorporating agents that form complexes with the drug, effectively shielding its hydrophobic parts from the aqueous environment. | Significant solubility enhancement is required. | The excipient must be non-toxic and not interfere with the assay. |

Featured Strategy: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like 2-(4-fluorophenoxy)-N-phenylpropanamide, forming an "inclusion complex" that is water-soluble.[1][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in cell culture applications due to its high solubility and low toxicity.[15]

Protocol: Preparing a Compound-Cyclodextrin Formulation

-

Determine Molar Ratio: Start by testing a 1:1, 1:5, and 1:10 molar ratio of your compound to HP-β-CD.

-

Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in your cell culture medium or buffer. Gentle warming (to 37°C) and vortexing can aid dissolution.

-

Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

-

Combine and Incubate: While vigorously vortexing the HP-β-CD solution, slowly add the compound stock dropwise.

-

Equilibrate: Allow the mixture to shake or stir at room temperature for several hours (or overnight) to ensure maximum complexation.

-

Filter (Optional but Recommended): Use a 0.22 µm syringe filter to remove any un-complexed compound or aggregates before adding to your cells.

-

Validate: Always include a vehicle control in your experiments containing the same concentration of HP-β-CD to ensure it does not affect your experimental outcome.

Caption: Workflow for preparing a formulation using a solubilizing excipient.

By investing time in understanding and optimizing the solubility of 2-(4-fluorophenoxy)-N-phenylpropanamide, you will significantly enhance the quality and reliability of your experimental data. Should you continue to face challenges, do not hesitate to reach out for further consultation.

References

-

Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(3), 245. [Link]

-

(No Author). (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

(No Author). (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

(No Author). (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

-

Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 1(8), 1435-1447. [Link]

-

(No Author). (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

(No Author). (2025). Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. ResearchGate. [Link]

-

Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

(No Author). (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaTutor. [Link]

-

(No Author). (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

-

PCBIS. (n.d.). Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

(No Author). (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science. [Link]

-

(No Author). (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media?. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(4-fluorophenoxy)-N-(3-phenylpropyl)propanamide. National Center for Biotechnology Information. [Link]

-

(No Author). (2025). N-substituted amides: Organic Chemistry II Study Guide. Fiveable. [Link]

-

(No Author). (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]

-

Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

-

(No Author). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 32, e20230357. [Link]

-

PubChem. (n.d.). 2-(4-fluorophenoxy)-N-(4-fluorophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

(No Author). (2005). Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

-

(No Author). (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

-

(No Author). (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Cryobiology, 94, 1-10. [Link]

-

(No Author). (2020). Solubility of Amides. Chemistry Stack Exchange. [Link]

-

(No Author). (n.d.). 26.5 Amides – Structures, Properties and Naming. Open Library Publishing Platform. [Link]

-

(No Author). (n.d.). Amide. Wikipedia. [Link]

-

PubChem. (n.d.). 2-(4-fluorophenyl)-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

Sources

- 1. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. Amide - Wikipedia [en.wikipedia.org]

- 9. protocols.io [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 14. btsjournals.com [btsjournals.com]